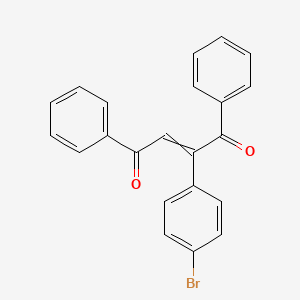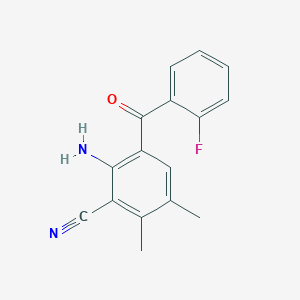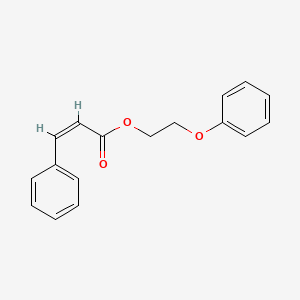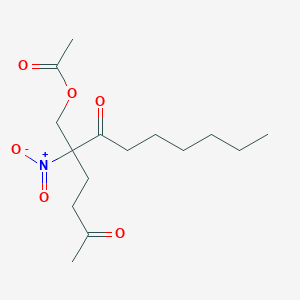
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is a complex organic compound characterized by the presence of nitro, keto, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by esterification and keto-enol tautomerization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, while the keto group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate involves interactions with various molecular targets and pathways:
Nitro Group: The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Keto Group: The keto group can participate in hydrogen bonding and nucleophilic addition reactions, affecting enzyme activity and protein interactions.
Acetate Group: The acetate group can be hydrolyzed, releasing acetic acid and influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-3-oxo-2-(3-oxobutyl)octyl acetate
- 2-Nitro-3-oxo-2-(3-oxobutyl)decyl acetate
- 2-Nitro-3-oxo-2-(3-oxobutyl)undecyl acetate
Uniqueness
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties
Propiedades
Número CAS |
88238-98-6 |
|---|---|
Fórmula molecular |
C15H25NO6 |
Peso molecular |
315.36 g/mol |
Nombre IUPAC |
[2-nitro-3-oxo-2-(3-oxobutyl)nonyl] acetate |
InChI |
InChI=1S/C15H25NO6/c1-4-5-6-7-8-14(19)15(16(20)21,10-9-12(2)17)11-22-13(3)18/h4-11H2,1-3H3 |
Clave InChI |
DQKNHNLWGGKOSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(CCC(=O)C)(COC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


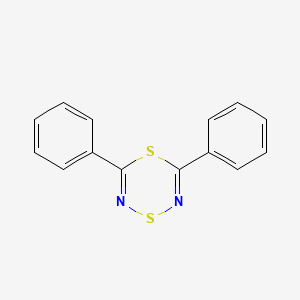
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
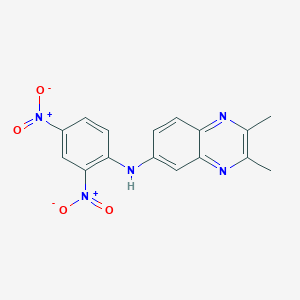
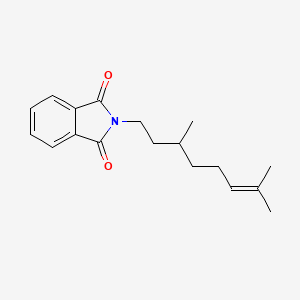
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
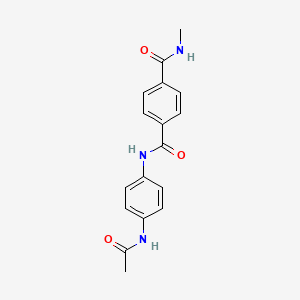
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
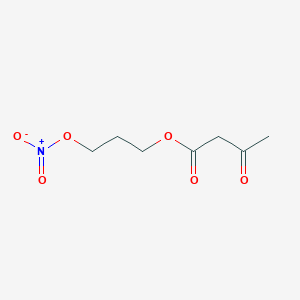
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)


